1,2-Dibromotetrachloroethane
Overview
Description
Synthesis Analysis
1,2-Dibromotetrachloroethane has been demonstrated as a halogenating reagent in the one-pot conversion of sulfones to alkenes via the Ramberg-Bäcklund rearrangement. This process successfully replaces known ozone-depleting agents, indicating its environmental advantage in chemical synthesis (Soederman & Schwan, 2012).
Molecular Structure Analysis
The molecular structure and conformational compositions of 1,2-Dibromotetrachloroethane have been investigated using electron diffraction. These studies have helped to determine the distances and angles between atoms in the molecule, contributing to a better understanding of its structural properties (Thomassen, Samdal, & Hedberg, 1992).
Chemical Reactions and Properties
1,2-Dibromotetrachloroethane participates in various chemical reactions, including the peroxide-initiated addition to alkenes, demonstrating its reactivity and potential for creating diverse chemical compounds. These reactions have been elucidated through the study of products and their structures by spectroscopic methods (Piccardi, Modena, & Santoro, 1972).
Physical Properties Analysis
The investigation of its physical properties, including studies on its molecular structure through electron diffraction and spectroscopy, has revealed detailed insights into its bond lengths, bond angles, and the existence of isomeric forms. These studies contribute to the fundamental understanding of its behavior in various states (Iwasaki, Nagase, & Kojima, 1957).
Chemical Properties Analysis
The addition of 1,2-Dibromotetrachloroethane to alkynes using a redox system and the reductive debromination of adducts under reaction conditions highlight its chemical properties and reactivity. These reactions yield products with predominance of E isomers, demonstrating the compound's versatility in synthetic organic chemistry (Hu, Qiu, & Qing, 1991).
Scientific Research Applications
Synthetic Chemistry : It's used as a halogenating reagent in the synthesis of E-resveratrol, serving as an ozone-friendly alternative to other halogenating agents. This application is significant in organic synthesis, particularly in the Ramberg-Bäcklund rearrangement process (Soederman & Schwan, 2012).
Advanced Reduction Processes : In environmental chemistry, 1,2-Dibromotetrachloroethane is involved in advanced reduction processes (ARPs) for the degradation of harmful chemicals like 1,2-dichloroethane. These processes are critical for removing toxic substances from the environment (Liu, Vellanki, Batchelor, & Abdel-Wahab, 2014).
Conformational Analysis : The compound's molecular structure has been studied in depth. Understanding its conformational behavior is essential for applications in material science and molecular engineering (Thomassen, Samdal, & Hedberg, 1992).
Carbohydrate Chemistry : It has been used in the halogenation of carbohydrates, demonstrating efficiency in concentrated solutions under both microwave irradiation and conventional heating. This application is vital in the field of carbohydrate chemistry and drug development (Limousin et al., 1998).
Organic Synthesis : 1,2-Dibromotetrachloroethane is utilized as a brominating agent in the synthesis of various organic compounds, such as norbornene and norbornadiene derivatives. This shows its versatility in organic synthesis and pharmaceutical chemistry (Eşsiz, 2019).
Spectroscopy Studies : Its infrared and Raman spectra have been extensively studied, which is crucial for applications in spectroscopy and materials analysis (Shurvell, Cahill, Devarajan, & James, 1976).
Safety And Hazards
properties
IUPAC Name |
1,2-dibromo-1,1,2,2-tetrachloroethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br2Cl4/c3-1(5,6)2(4,7)8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUKOGPNGRUXMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Br)(Cl)(Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br2Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212209 | |
Record name | 1,2-Dibromotetrachloroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromotetrachloroethane | |
CAS RN |
630-25-1 | |
Record name | 1,2-Dibromo-1,1,2,2-tetrachloroethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=630-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dibromotetrachloroethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dibromotetrachloroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dibromotetrachloroethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.125 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-DIBROMOTETRACHLOROETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SGG217EFR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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